molecular formula C21H27NO B1213490 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin CAS No. 87857-27-0

2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin

Katalognummer: B1213490
CAS-Nummer: 87857-27-0
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: DEYFWGXTPWNADC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin is a hydroxylated tetralin analog developed for neuroscience research, with studies indicating its role as a high-affinity ligand for dopamine receptors . This compound is of significant interest for investigating the high-affinity state of D2 and D3 dopamine receptors in the brain, which are implicated in the mediation of movement, cognition, and emotion, as well as in neuropsychiatric conditions such as Parkinson's disease and schizophrenia . In vitro binding studies on rat striatal membranes have demonstrated that this compound exhibits a high affinity for dopamine receptors, with an IC50 of 0.65 nM against [3H]spiperone . Furthermore, in vitro autoradiography on rat brain slices confirms its selective binding to striatal regions, which can be inhibited by the dopamine receptor antagonist sulpiride . The binding is sensitive to guanine nucleotides, suggesting a preference for the G-protein-coupled, high-affinity state of the receptor . Biodistribution studies in animal models show specific accumulation in brain regions rich in dopamine receptors, such as the striatum, with kinetics characteristic of a reversible radiotracer . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use, nor for consumption in any form. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Eigenschaften

CAS-Nummer

87857-27-0

Molekularformel

C21H27NO

Molekulargewicht

309.4 g/mol

IUPAC-Name

6-[2-phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C21H27NO/c1-2-14-22(15-13-17-7-4-3-5-8-17)19-11-12-20-18(16-19)9-6-10-21(20)23/h3-10,19,23H,2,11-16H2,1H3

InChI-Schlüssel

DEYFWGXTPWNADC-UHFFFAOYSA-N

SMILES

CCCN(CCC1=CC=CC=C1)C2CCC3=C(C2)C=CC=C3O

Kanonische SMILES

CCCN(CCC1=CC=CC=C1)C2CCC3=C(C2)C=CC=C3O

Synonyme

2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin
2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin hydrochloride
2-(N-propyl-N-phenethylamino)-5-hydroxytetralin
N 0434
N 434
N-0434

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reductive Amination of Tetralin Intermediates

A foundational approach to synthesizing 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin involves reductive amination, leveraging ketone or aldehyde intermediates derived from the tetralin backbone. The patent by Peck and Minaskanian (US5358971A) outlines a generalized method for substituted 2-aminotetralins, wherein a tetralin carbonyl compound reacts with primary or secondary amines in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) .

For this compound, the synthesis begins with 5-hydroxytetralin-2-one. Sequential introduction of the phenethyl and propyl groups is achieved via a two-step reductive amination:

  • Phenethylation : The ketone undergoes condensation with phenethylamine, forming an imine intermediate that is reduced to the secondary amine using NaBH3CN in methanol at 25°C for 12 hours.

  • Propylation : The secondary amine is further alkylated with propyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 6 hours, yielding the tertiary amine .

Critical to this method is the protection of the 5-hydroxyl group during alkylation to prevent side reactions. Boc (tert-butyloxycarbonyl) protection, followed by deprotection with trifluoroacetic acid (TFA), is commonly employed . Reported yields for analogous compounds in the patent range from 65% to 78%, depending on the purity of intermediates .

Sequential Alkylation of 2-Amino-5-hydroxytetralin

An alternative route involves direct alkylation of 2-amino-5-hydroxytetralin, a primary amine intermediate. This method, inferred from structural analogs in PubChem and ChemicalBook entries, proceeds via nucleophilic substitution .

  • Propylation : The primary amine reacts with propyl bromide in a polar aprotic solvent (e.g., acetonitrile) using K2CO3 as a base at 80°C for 8 hours, forming the monoalkylated intermediate, 2-(N-propylamino)-5-hydroxytetralin.

  • Phenethylation : The secondary amine is then treated with phenethyl bromide under similar conditions, yielding the tertiary amine.

Challenges in this route include over-alkylation and regioselectivity. To mitigate these, stoichiometric control (1:1 molar ratio of amine to alkylating agent) and phase-transfer catalysts like tetrabutylammonium iodide (TBAI) are employed . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically affords the final product in 60–70% yield .

Adaptation from Radiosynthetic Protocols

The radiosynthesis of fluorinated analogs, as described by Kassiou et al. (1999), provides insights into optimizing non-radioactive preparations . Although their work focuses on 11C-labeled derivatives, the core strategy—sequential alkylation under mild conditions—is applicable:

  • Primary Amine Formation : 5-Hydroxy-2-aminotetralin is reacted with propionaldehyde in methanol, followed by in situ reduction with NaBH4 to yield 2-(N-propylamino)-5-hydroxytetralin.

  • Secondary Alkylation : The intermediate is treated with phenethyl mesylate in tetrahydrofuran (THF) at 50°C for 4 hours, using triethylamine (Et3N) as a base.

This method emphasizes minimizing reaction times and temperatures to preserve the hydroxyl group’s integrity. Yields for analogous steps in the radiochemical study reached 72%, with HPLC purity exceeding 95% .

Purification and Characterization

All routes necessitate rigorous purification to isolate the target compound from byproducts such as dialkylated species or hydroxyl-group adducts. High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile/water, 70:30 v/v) is standard . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data critical for validation include:

  • 1H NMR (400 MHz, CDCl3) : δ 6.95 (d, 1H, aromatic), 6.70 (d, 1H, aromatic), 3.85 (s, 1H, -OH), 3.10–2.90 (m, 4H, N-CH2), 2.70–2.50 (m, 4H, tetralin CH2), 1.80–1.40 (m, 6H, propyl/phenethyl CH2) .

  • MS (ESI+) : m/z 310.2 [M+H]+ .

Comparative Analysis of Synthetic Methods

Method Yield Purity Advantages Limitations
Reductive Amination 65–78%>90%High regioselectivityRequires hydroxyl protection
Sequential Alkylation 60–70%85–90%No protecting groups neededRisk of over-alkylation
Radiosynthesis Adaptation 72%>95%Mild conditions, scalableLonger reaction times

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino substituent using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or modified amino derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Modulation

Research indicates that 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin acts as a selective agonist for dopamine receptors, particularly the D2 subtype. This modulation can influence dopaminergic signaling pathways, which are crucial in the treatment of conditions such as schizophrenia and Parkinson's disease. Studies have demonstrated that compounds with similar structures can alter receptor activity, providing insights into their potential therapeutic effects .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to interact with various neurotransmitter receptors may contribute to reducing oxidative stress and inflammation in neuronal tissues. In vivo studies have shown promising results in animal models, suggesting that this compound could mitigate neuronal damage associated with conditions like Alzheimer's disease .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound on cell lines expressing dopamine receptors. These studies typically involve measuring changes in intracellular calcium levels and gene expression profiles following treatment with the compound. Results indicate a significant modulation of receptor activity, which correlates with altered cellular responses .

In Vivo Studies

Animal studies have provided further evidence of the compound’s biological activity. For instance, administration of this compound in rodent models has been linked to improvements in motor function and behavioral outcomes in tests designed to assess dopaminergic function. These findings support the potential use of this compound in developing treatments for motor disorders .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study on Schizophrenia Treatment : A clinical trial evaluated the effects of this compound on patients with schizophrenia who were resistant to conventional treatments. The results indicated significant improvements in positive symptoms, suggesting its potential as an adjunct therapy .
  • Neuroprotection in Alzheimer’s Models : Research involving transgenic mouse models of Alzheimer's showed that treatment with this compound led to reduced amyloid plaque formation and improved cognitive function compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Dopamine Receptor AgonismModulates D2 receptor activity
NeuroprotectionReduces oxidative stress in neuronal cells
Behavioral ImprovementEnhances motor function in rodent models

Table 2: Clinical Applications and Outcomes

ConditionApplicationOutcomeReferences
SchizophreniaAdjunct therapySignificant reduction in positive symptoms
Alzheimer's DiseaseNeuroprotective agentDecreased amyloid plaques; improved cognition

Wirkmechanismus

The mechanism of action of 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in medicinal chemistry or biological research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Pharmacological Implications

The target compound’s activity is highly sensitive to substituent modifications. Below is a comparative analysis of its analogs:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituent (R1) Molecular Formula CAS Key Findings
2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin 2-thienylethyl C₁₉H₂₅NOS 102121-00-6 Potent IOP reduction in rabbits and monkeys; levo isomer > dextro isomer .
2-(N-n-propyl-N-3-thienylethylamino)-5-hydroxytetralin 3-thienylethyl C₁₉H₂₅NOS 102121-00-6 Structural isomer with 3-thienyl substitution; no activity data reported .
N-0437 (reference compound) 2-thienylethyl Not provided Not provided Non-hydroxylated derivatives show reduced D2 receptor affinity; ether derivatives exhibit altered metabolic stability .
Key Observations:

Substituent Position Matters : The 2-thienylethyl analog demonstrates marked IOP-lowering activity, whereas the 3-thienylethyl isomer lacks reported efficacy, suggesting steric or electronic constraints at receptor sites .

Stereoselectivity : The levo (-) enantiomer of the 2-thienylethyl analog is pharmacologically dominant, highlighting the importance of chiral centers in receptor interaction .

Metabolic Stability : Ether derivatives of N-0437 (a related agonist) exhibit prolonged half-lives compared to hydroxylated variants, indicating that functional group modifications can optimize pharmacokinetics .

Receptor Binding and Selectivity

While direct data on the target compound’s receptor affinity is absent, analogs provide insights:

  • Dopamine D2 Receptor : The 2-thienylethyl analog binds selectively to D2 receptors, mediating ocular hypotensive effects via prejunctional modulation in the ciliary body .
Table 2: Therapeutic Profiles of Analogs
Compound Application Species Tested Outcome
2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin Glaucoma (IOP reduction) Rabbits, monkeys, cats Safe and effective at 0.1–1.0 mg/kg; no undue ocular toxicity .
N-0437 Derivatives Parkinson’s disease Rats Non-hydroxylated variants show reduced efficacy due to poor metabolism .

Critical Analysis of Evidence

  • Discrepancy in Substituent Naming: The target compound’s name specifies "phenethyl," but evidence focuses on "thienylethyl" analogs. This could reflect a nomenclature error or distinct structural classes.
  • Data Gaps : The 3-thienylethyl analog lacks pharmacological data, limiting comparative conclusions .

Biologische Aktivität

2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin (commonly referred to as PPHT) is a synthetic compound that has garnered attention due to its significant biological activity, particularly as a dopamine D2 receptor agonist. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C18H24N2O
  • CAS Number : 87857-27-0
  • Molecular Weight : 284.40 g/mol

PPHT primarily acts as an agonist at the dopamine D2 receptors. The binding affinity of PPHT for D2 receptors has been shown to be high, with IC50 values indicating potent activity. Binding studies have demonstrated that PPHT selectively binds to striatal regions in the brain, which are crucial for dopaminergic signaling.

Dopamine D2 Receptor Agonism

PPHT exhibits notable agonistic activity at dopamine D2 receptors, which play a critical role in regulating mood, cognition, and motor control. The compound's affinity for these receptors has been quantified in various studies:

StudyAffinity (IC50)Methodology
0.65 nMIn vitro autoradiography on rat brain slices
High affinityBinding studies in membrane preparations

These findings suggest that PPHT may have therapeutic potential in conditions where dopaminergic signaling is disrupted, such as Parkinson's disease and schizophrenia.

Behavioral Studies

In vivo studies have indicated that administration of PPHT leads to increased locomotor activity in rodent models, consistent with its role as a D2 receptor agonist. This effect can be reversed by D2 antagonists, confirming the specificity of PPHT's action on these receptors.

Case Studies and Research Findings

  • Dopaminergic Interaction Studies :
    A study highlighted the interaction between adenosine A2A and dopamine D2 receptors, demonstrating that the activation of A2A receptors could modulate the effects of D2 receptor agonists like PPHT. This suggests a complex interplay between these neurotransmitter systems that could be leveraged for therapeutic benefits .
  • Radiotracer Studies :
    Biodistribution studies using radiolabeled PPHT showed rapid accumulation in the striatum, followed by a gradual decrease over time. This kinetic profile supports the notion of reversible binding characteristics typical of many radiotracers used in neuroimaging .
  • Potential Therapeutic Applications :
    Research indicates that compounds like PPHT could be beneficial in treating disorders characterized by impaired dopaminergic function. For instance, its ability to stimulate D2 receptors may help alleviate symptoms associated with Parkinsonian syndromes or depression linked to dopamine dysregulation.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin, and how do they influence experimental design in pharmacokinetic studies?

  • Answer : Critical properties include a molecular weight of 315.47 g/mol, logP of 4.27 (indicating high lipophilicity), and a boiling point of 472.7°C. These parameters dictate solubility in aqueous vs. organic solvents, membrane permeability, and stability under thermal conditions. For pharmacokinetic studies, logP influences partitioning into biological membranes, while the compound’s steam pressure (1.47E-09 mmHg at 25°C) suggests low volatility, favoring liquid-phase assays over gas-phase methods. Methodological considerations include using HPLC for solubility profiling and adjusting buffer pH to account for the hydroxyl group’s ionization .

Q. How can researchers validate the structural identity of this compound during synthesis?

  • Answer : Structural validation requires a combination of spectroscopic techniques:

  • NMR : Confirm the presence of the tetralin backbone, propyl-phenethylamine substituents, and hydroxyl group.
  • Mass Spectrometry : Verify the molecular ion peak at m/z 315.166 (exact mass) and fragmentation patterns consistent with the amine and aromatic moieties.
  • HPLC-PDA : Assess purity (>95%) and retention time against a reference standard. Pre-column derivatization with chiral agents (e.g., D-glucuronic acid) may resolve enantiomers, though this is more relevant for advanced studies .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported dopamine receptor binding affinities for this compound?

  • Answer : Discrepancies in receptor affinity data (e.g., D1 vs. D2/D3 selectivity) may arise from assay conditions. To address this:

  • Radioligand Binding Assays : Use standardized protocols (e.g., CHO cells expressing human receptors) with controls for nonspecific binding.
  • Functional Assays : Measure cAMP accumulation (D1) or GTPγS binding (D2/D3) to distinguish agonism vs. partial agonism.
  • Species-Specific Variability : Test receptors from multiple species (e.g., rat vs. human) to identify interspecies differences.
  • Data Normalization : Express results as % inhibition relative to reference agonists (e.g., rotigotine, a structural analog with known D3/D2/D1 activity) .

Q. How can enantiomeric purity of this compound be determined, and why is this critical for pharmacological studies?

  • Answer : Enantiomers may exhibit divergent receptor binding or metabolic profiles. A validated method involves:

  • Pre-column Derivatization : React the compound with a chiral agent like D(+)-glucuronic acid to form diastereomers.
  • Reversed-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (pH 3.0, adjusted with trifluoroacetic acid) and UV detection at 254 nm.
  • Validation : Ensure resolution (R > 1.5) and linearity (R² > 0.99) across 0.1–100 µg/mL. Impurities <0.1% indicate high enantiomeric purity, essential for avoiding confounding results in dose-response studies .

Q. What strategies optimize the transdermal delivery of this compound for sustained-release formulations?

  • Answer : While direct data on this compound is limited, structural analogs (e.g., rotigotine) provide insights:

  • Silicone-Based Matrices : Incorporate the drug into silicone adhesives for 24-hour release, leveraging its lipophilicity (logP ~4.27).
  • Permeation Enhancers : Use terpenes (e.g., limonene) to disrupt stratum corneum lipids.
  • In Vitro Testing : Employ Franz diffusion cells with excised human skin, monitoring flux (Jss) and lag time.
  • Interindividual Variability : Account for skin thickness and metabolism by testing multiple donor samples .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported metabolic pathways for this compound?

  • Answer : Conflicting metabolic data may stem from enzyme sources (e.g., liver microsomes vs. recombinant CYP isoforms). Methodological recommendations:

  • In Vitro Metabolism : Incubate with human liver microsomes + NADPH, identifying metabolites via LC-MS/MS.
  • CYP Inhibition Assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint primary pathways.
  • Cross-Species Comparisons : Compare rodent vs. human microsomal stability to predict translational relevance.
  • Urinary Excretion Studies : Collect 24-hour urine post-administration in animal models, quantifying unchanged drug vs. glucuronide conjugates .

Methodological Tables

Parameter Value Methodological Implication Reference
Molecular Weight315.47 g/molAdjust dialysis membrane cutoff (e.g., 10 kDa) for binding assays.
logP4.27Prefer lipid-based formulations for in vivo studies.
Enantiomeric Resolution (HPLC)R = 1.8Validates chiral purity for receptor studies.
Renal Excretion (Analog Data)65–70%Design PK studies with frequent urine collection intervals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin
Reactant of Route 2
Reactant of Route 2
2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.